molecular formula C8H14O2 B6155353 2-(oxan-4-yl)propanal CAS No. 1547031-09-3

2-(oxan-4-yl)propanal

Cat. No.: B6155353
CAS No.: 1547031-09-3
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-4-yl)propanal is an organic compound that features a six-membered oxane ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yl)propanal typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a hydroxy aldehyde under acidic conditions to form the oxane ring. Another approach involves the use of epoxide ring-opening reactions followed by cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The oxane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(oxan-4-yl)propanoic acid.

    Reduction: The major product is 2-(oxan-4-yl)propanol.

    Substitution: Various substituted oxane derivatives can be formed depending on the reagents used.

Scientific Research Applications

2-(Oxan-4-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yl)propanal involves its reactivity as an aldehyde and the stability provided by the oxane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxane ring can undergo ring-opening reactions under certain conditions. These properties make it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-4-yl)propanal: Similar structure but with a tetrahydropyran ring instead of an oxane ring.

    2-(Oxan-4-yl)butanal: Similar structure but with a butanal group instead of a propanal group.

Uniqueness

2-(Oxan-4-yl)propanal is unique due to the presence of the oxane ring, which imparts specific reactivity and stability characteristics. This makes it distinct from other aldehydes and cyclic ethers, providing unique opportunities for its use in synthesis and applications.

Properties

CAS No.

1547031-09-3

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.